molecular formula C11H13Cl3N2O B1662522 Lofexidine hydrochloride CAS No. 21498-08-8

Lofexidine hydrochloride

Cat. No.: B1662522
CAS No.: 21498-08-8
M. Wt: 295.6 g/mol
InChI Key: DWWHMKBNNNZGHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lofexidine hydrochloride primarily targets the alpha-2 adrenergic receptors in the brain . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine .

Mode of Action

As an alpha-2 adrenergic receptor agonist , lofexidine binds to these receptors, reducing the release of the neurotransmitter norepinephrine . This action helps to lower an overactive nervous system, causing muscles to relax and blood vessels to widen, which in turn reduces blood pressure .

Biochemical Pathways

The binding of lofexidine to alpha-2 adrenergic receptors triggers a series of biochemical reactions that lead to a decrease in norepinephrine release . This reduction in norepinephrine levels can help alleviate symptoms associated with acute withdrawal from opioids .

Pharmacokinetics

Lofexidine exhibits high oral bioavailability, with more than 90% of the drug being absorbed after oral administration . It is metabolized in the liver through glucuronidation . The elimination half-life of lofexidine is approximately 11 hours , and it is excreted through the kidneys .

Result of Action

The action of lofexidine results in a reduction of symptoms associated with opioid withdrawal. These symptoms include abdominal pain, nausea, diarrhea, mydriasis, lacrimation, and piloerection . By reducing the release of norepinephrine, lofexidine helps to lower the overactivity of the nervous system, leading to muscle relaxation and a reduction in blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lofexidine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-(2,6-dichlorophenoxy)propionate with ethylenediamine in the presence of aluminum isopropoxide in toluene under an inert atmosphere . The reaction mixture is then heated to 105°C and stirred until completion. The resulting product is treated with hydrogen chloride in isopropyl alcohol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves batch reactors, evaporators, and filtration units. The crude lofexidine is purified using an extractor, followed by filtration and mixing with hydrochloric acid to produce the pharmaceutically active salt form .

Properties

IUPAC Name

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHMKBNNNZGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31036-80-3 (Parent)
Record name Lofexidine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID0020781
Record name Lofexidine hydrochloride
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Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21498-08-8
Record name Lofexidine hydrochloride
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Record name Lofexidine hydrochloride [USAN]
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Record name Lofexidine hydrochloride
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Record name Lofexidine hydrochloride
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Record name 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride
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Record name LOFEXIDINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

To a solution of 3 (10.00 g, 39 mmol) in 4:1 ether/i-PrOH (100 mL) was added dropwise conc. aqueous HCl (3.5 mL, 1.1 equiv.). Upon stirring for 10 minutes the suspension was diluted with ether (100 mL), filtered and the filter-cake was washed with ether (3×50 mL) and air-dried, affording 26 (11.40 g, 100%). 1H NMR (300 MHz, d6-DMSO) δ ppm 10.86 (s, 2H, NH), 7.52 (d, J=8.1 Hz, 2H, Ar), 7.23 (t, J=8.1 Hz, 1H, Ar), 5.20 (q, J=6.6 Hz, 1H) 3.87 (s, br, 4H), 1.66 (d, J=6.6 Hz, 3H); 13C NMR (75 MHz, d6-DMSO) δ ppm 169.5, 149.2, 130.3, 129.1, 127.5, 73.9, 45.2, 19.5; mp=226-227° C.; [α]23D=−39.0° (c 1.0, EtOH) (lit.5 [α]20D −34.5° (c 1.0, EtOH).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
ether i-PrOH
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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